molecular formula C12H14O B13739982 6-Phenyl-5-hexyn-3-ol CAS No. 172981-27-0

6-Phenyl-5-hexyn-3-ol

Cat. No.: B13739982
CAS No.: 172981-27-0
M. Wt: 174.24 g/mol
InChI Key: JVUYLVMRBQNROA-UHFFFAOYSA-N
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Description

6-Phenyl-5-hexyn-3-ol is an organic compound with the molecular formula C₁₂H₁₄O and a molecular weight of 174.2390 g/mol . It is characterized by a phenyl group attached to a hexyn-3-ol backbone, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-5-hexyn-3-ol typically involves the reaction of phenylacetylene with propargyl alcohol under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the carbon-carbon triple bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-5-hexyn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Phenyl-5-hexyn-3-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Phenyl-5-hexyn-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triple bond play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing various biological and chemical processes .

Comparison with Similar Compounds

Uniqueness: 6-Phenyl-5-hexyn-3-ol stands out due to its unique combination of a phenyl group and a hexyn-3-ol backbone, providing distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

172981-27-0

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

6-phenylhex-5-yn-3-ol

InChI

InChI=1S/C12H14O/c1-2-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,10H2,1H3

InChI Key

JVUYLVMRBQNROA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC#CC1=CC=CC=C1)O

Origin of Product

United States

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